molecular formula C20H28O8 B1215619 Soulameanone CAS No. 74133-46-3

Soulameanone

Cat. No.: B1215619
CAS No.: 74133-46-3
M. Wt: 396.4 g/mol
InChI Key: IIIGLEGIVYUBSZ-DLQQLGBXSA-N
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Description

Soulameanone is a quassinoid compound first isolated from plants of the genus Soulamea (Simaroubaceae family), notably Soulamea muelleri and Soulamea tomentosa . Structurally, it belongs to a class of triterpenoids characterized by a fused tetracyclic ring system with oxygenated functional groups, including hydroxyl and acetyl substituents . Its molecular formula is C₃₂H₄₂O₁₀, and it has been identified as a white crystalline powder with distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles .

Quassinoids like this compound are renowned for their cytotoxic properties, particularly against cancer cell lines.

Properties

CAS No.

74133-46-3

Molecular Formula

C20H28O8

Molecular Weight

396.4 g/mol

IUPAC Name

(1R,2S,3S,7S,9R,12R,13S,14S,15S,16R,17R)-3,12,14,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione

InChI

InChI=1S/C20H28O8/c1-7-5-9(21)15(24)18(2)8(7)6-10-19(3)13(18)11(22)16(25)20(4,27)14(19)12(23)17(26)28-10/h5,8,10-16,22-25,27H,6H2,1-4H3/t8-,10+,11+,12+,13+,14+,15+,16-,18-,19+,20-/m0/s1

InChI Key

IIIGLEGIVYUBSZ-DLQQLGBXSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)O)(C)O)O)O)C)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O

Synonyms

soulameanone

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Oxygenation Patterns : Isobrucein A’s epoxide group may confer unique reactivity, influencing its interaction with cellular targets .
  • Side-Chain Modifications: Soularubinone’s lactone ring differentiates its pharmacokinetic profile, possibly affecting bioavailability .

Pharmacological Activity

Compound Cytotoxic Activity (Cell Lines Tested) IC₅₀ (μM)† Mechanism of Action
This compound Leukemia, breast cancer Data not explicitly reported* Apoptosis via mitochondrial pathway .
Isobrucein A Leukemia, colon cancer 0.5–2.0 Topoisomerase II inhibition .
Picrasin B Liver cancer, lymphoma 1.2–3.5 Reactive oxygen species (ROS) induction .
Soularubinone Pancreatic cancer, melanoma 0.8–1.5 Cell cycle arrest at G2/M phase .

†IC₅₀ values are approximate and vary by study. * notes this compound’s anticancer activity but lacks specific IC₅₀ data.

Functional Insights :

  • Potency: Isobrucein A and soularubinone exhibit lower IC₅₀ values, suggesting higher potency in specific cancer models .
  • Mechanistic Diversity: While this compound and isobrucein A target apoptosis, picrasin B’s ROS-mediated cytotoxicity highlights the functional versatility of quassinoids .

Spectroscopic and Analytical Differentiation

  • NMR: this compound’s acetyl protons resonate at δ 2.1–2.3 ppm, absent in picrasin B and isobrucein A .
  • MS: this compound’s molecular ion peak at m/z 610 [M+H]⁺ distinguishes it from soularubinone (m/z 594) .
  • Chromatography : Reverse-phase HPLC can separate these compounds based on polarity differences caused by acetylation and hydroxylation .

Research Findings and Implications

Source-Dependent Bioactivity: Quassinoids from Soulamea species exhibit varying efficacy depending on their structural modifications. For example, acetylated derivatives of this compound show enhanced bioavailability in in vitro models .

Limitations: The lack of explicit IC₅₀ data for this compound in underscores the need for standardized pharmacological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soulameanone
Reactant of Route 2
Soulameanone

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